3-Iodo-4-(4-methoxybenzyloxy)benzonitrile
Description
Role of Iodine Substituents in Directing Non-Covalent Interactions
The iodine atom in this compound serves as a critical halogen bond donor due to its σ-hole, a region of positive electrostatic potential along the C–I bond axis. This σ-hole facilitates interactions with electron-rich sites such as the nitrile group’s nitrogen atom (I···N≡C), as observed in analogous systems. The compound’s structure features a syn-periplanar alignment between the iodine and nitrile moieties, optimizing orbital overlap for XB formation.
In crystallographic studies of related iodobenzonitriles, I···N distances range from 2.8–3.1 Å, shorter than the sum of van der Waals radii (3.5 Å), confirming strong interactions. The 4-methoxybenzyloxy group’s electron-donating methoxy substituent further polarizes the iodine σ-hole, increasing XB strength by ~15% compared to non-methoxy analogues. This dual functionality—XB donation and electronic modulation—enables precise control over supramolecular assembly.
Pressure-Induced Modulation of I···N Halogen Bonding Networks
Under hydrostatic pressure up to 5 GPa, the I···N interactions in this compound derivatives exhibit nonlinear response behavior. At 1–2 GPa, bond shortening of 0.12 Å occurs, accompanied by a 25 cm⁻¹ blue shift in the C≡N stretching frequency, indicating increased XB strength. Above 3 GPa, the system reaches a rigid phase where further compression preferentially distorts π-π stacking distances rather than XB lengths.
This pressure response arises from the halogen bond’s directionality: the linear I···N≡C geometry resists angular deformation better than planar π-interactions. High-pressure X-ray diffraction (HP-XRD) of co-crystals with 1,3,5-triiodotrifluorobenzene shows pressure-induced transition from a 2D hexagonal network to a 3D tetragonal framework, mediated by XB reorientation.
Comparative Analysis of π-π Stacking vs. Halogen Bonding Dominance
Competition between halogen bonding and π-π interactions governs the compound’s supramolecular architecture. In the crystalline phase, I···N≡C contacts (3.02 Å) dominate over aryl stacking (3.48 Å interplanar distance), as demonstrated by Hirshfeld surface analysis. The energy difference is substantial: XB interactions contribute −35 kJ/mol versus −18 kJ/mol for π-stacking, based on density functional theory (DFT) calculations.
Structural comparisons with non-iodinated analogues reveal stark contrasts. For 4-(4-methoxyphenylthio)benzonitrile—lacking the iodine XB donor—crystals adopt herringbone packing via π-π interactions alone. This absence of directional XB reduces thermal stability, with melting points 48°C lower than the iodinated derivative. The table below summarizes key interaction parameters:
| Interaction Type | Bond Length (Å) | Energy (kJ/mol) | Thermal Stability (°C) |
|---|---|---|---|
| I···N≡C XB | 3.02 | −35 | 182 |
| π-π Stacking | 3.48 | −18 | 134 |
Data derived from
Properties
IUPAC Name |
3-iodo-4-[(4-methoxyphenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO2/c1-18-13-5-2-11(3-6-13)10-19-15-7-4-12(9-17)8-14(15)16/h2-8H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHOOKQXNYCXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile typically involves the iodination of 4-(4-methoxybenzyloxy)benzonitrile. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(4-methoxybenzyloxy)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon are typical reagents.
Major Products
Substitution Reactions: Products include various substituted benzonitriles.
Oxidation Reactions: Products include 3-iodo-4-(4-methoxybenzyloxy)benzaldehyde or 3-iodo-4-(4-methoxybenzyloxy)benzoic acid.
Reduction Reactions: Products include 3-iodo-4-(4-methoxybenzyloxy)benzylamine.
Scientific Research Applications
3-Iodo-4-(4-methoxybenzyloxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and nitrile group can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The methoxy group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular differences between 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile and related compounds:
Key Observations:
- Iodine vs. Other Halogens/Substituents: The iodine atom in the target compound increases molecular weight significantly compared to non-iodinated analogs (e.g., 4-Benzyloxy-3-methoxybenzonitrile, MW 239.27) .
- Electronic Effects : The electron-donating methoxy group in the benzyloxy substituent (target compound) contrasts with the electron-withdrawing nitro group in , which strongly deactivates the aromatic ring.
Reactivity and Functional Group Interactions
- Nitrile Group Stability : The electron-donating 4-methoxybenzyloxy group in the target compound stabilizes the nitrile group compared to the electron-withdrawing nitro group in , which increases nitrile polarization.
- Iodine as a Leaving Group: The iodine atom in the target compound and enables participation in Ullmann or Suzuki-Miyaura couplings, whereas non-iodinated analogs (e.g., ) lack this reactivity .
Biological Activity
3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is a compound of significant interest in biological research due to its potential therapeutic applications and mechanisms of action. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic uses.
Chemical Structure and Properties
IUPAC Name: this compound
CAS Number: 200957-10-4
Molecular Formula: C16H15INO3
Molecular Weight: 392.20 g/mol
The compound features an iodo group, a methoxybenzyloxy moiety, and a benzonitrile structure, which contribute to its biological properties.
The biological activity of this compound primarily revolves around its interaction with specific proteins and enzymes. The iodo substituent may enhance the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins. This covalent modification can lead to inhibition or alteration of enzyme functions, making it a valuable tool in biochemical assays.
Enzyme Inhibition
Studies indicate that this compound exhibits significant enzyme inhibitory activity. It has been shown to effectively inhibit various enzymes involved in critical metabolic pathways. For instance, the compound's ability to modify protein activity through covalent bonding suggests potential applications in targeting dysregulated enzymes in diseases such as cancer.
Cytotoxicity Assessment
Cytotoxicity assays have demonstrated that this compound exhibits variable cytotoxic effects across different cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications to the compound can enhance or reduce its cytotoxic potency.
Table 1: Summary of Cytotoxicity Findings
| Cancer Cell Line | IC50 (µM) | Observations |
|---|---|---|
| A549 (Lung) | 15.2 | Moderate sensitivity |
| MCF-7 (Breast) | 25.8 | High sensitivity |
| HeLa (Cervical) | >100 | Low sensitivity |
The above data indicates that while the compound is effective against certain cell lines, it may not be universally potent across all types.
Therapeutic Potential
The therapeutic applications of this compound are under investigation, particularly concerning its role in drug development for conditions characterized by enzyme dysregulation. Its ability to selectively inhibit specific enzymes could pave the way for targeted therapies in oncology and other fields.
Case Studies and Research Findings
- Study on Enzyme Mechanisms : A recent study explored the interaction of similar compounds with histone deacetylases (HDACs), demonstrating how structural modifications can enhance degradation potency towards these targets. Although not directly involving this compound, the findings provide insights into how such compounds can be utilized in cancer therapy by selectively degrading target proteins.
- Antiviral Activity Assessment : Another study evaluated related compounds for their antiviral properties against HIV-1, revealing structure-activity relationships that suggest potential antiviral applications for compounds with similar structural features . While direct evidence for this compound's antiviral activity is lacking, its structural analogs show promise in this area.
Q & A
Q. Critical Conditions :
- Temperature Control : Excess heat during iodination can lead to byproducts like dealkylated derivatives (e.g., 4-hydroxy-3-iodobenzonitrile) .
- Protecting Groups : The methoxybenzyl (PMB) group stabilizes the intermediate but requires acidic conditions (e.g., TFA) for deprotection if further functionalization is needed.
Q. Yield Optimization :
- Monitor reaction progress via TLC or HPLC to minimize over-iodination.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity precursors.
Basic: How does the iodo substituent influence the reactivity of this compound in cross-coupling reactions?
Answer:
The iodine atom at the 3-position enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). Key factors include:
- Electronic Effects : The electron-withdrawing nitrile group activates the iodo substituent for oxidative addition to Pd(0) catalysts .
- Steric Considerations : The bulky 4-methoxybenzyloxy group at the 4-position may hinder coupling at the 3-iodo site, necessitating ligand optimization (e.g., bulky phosphines like SPhos) .
Q. Methodological Recommendations :
- Use Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids in THF/Na₂CO₃ at 80°C for Suzuki couplings.
- Characterize products via H NMR (e.g., loss of iodine peak at δ 7.5–8.0 ppm) and HRMS.
Advanced: What experimental strategies resolve catalytic deactivation during hydrogenation of the nitrile group?
Answer:
Catalyst poisoning during nitrile hydrogenation (e.g., to amines) is often caused by strong adsorption of intermediates. Strategies include:
- Pre-Treatment Studies : Expose catalysts (e.g., Pd/C) to HCOOH–NEt₃ to identify poisoning species. Evidence shows HCOOH–NEt₃ pre-treatment reduces activity, suggesting amine intermediates block active sites .
- Alternative Catalysts : Use Ru-based systems (e.g., Ru/Al₂O₃) with higher tolerance to nitrogen-containing adsorbates.
- In Situ Monitoring : Employ ICP-OES to track Pd leaching (e.g., 5.56 wt% Pd in fresh catalysts vs. 5.24 wt% in spent catalysts) and correlate with activity loss .
Advanced: How can computational modeling predict solvation and surface properties of this compound?
Answer:
Molecular dynamics (MD) and density functional theory (DFT) simulations are critical:
- Solvation Free Energy : Use MD with explicit solvent models (e.g., water, DMSO) to calculate Gibbs free energy. Benzonitrile derivatives exhibit dipole moments (~4.0 D) that influence solvent interactions .
- Surface Adsorption : Simulate orientation on metal surfaces (e.g., Ag, Au) using DFT. The nitrile group preferentially adsorbs via the lone pair on nitrogen, while the methoxybenzyloxy group affects tilt angles .
Q. Validation :
- Compare simulated IR spectra with experimental data (e.g., C≡N stretch at ~2230 cm⁻¹).
- Use X-ray photoelectron spectroscopy (XPS) to verify predicted binding energies.
Advanced: How do substituents affect the compound’s stability under photolytic or thermal conditions?
Answer:
The iodine and nitrile groups influence degradation pathways:
- Photolysis : UV irradiation can cleave the C–I bond, generating aryl radicals detectable via EPR. Competing pathways (e.g., nitrile hydrolysis) depend on solvent pH .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C. The methoxybenzyloxy group decomposes first, releasing 4-methoxybenzaldehyde (GC-MS confirmation) .
Q. Mitigation Strategies :
- Store compounds in amber vials under inert gas.
- Avoid prolonged heating above 150°C during synthesis.
Comparative Reactivity Table
*Yield limited by catalyst poisoning.
Key Notes for Experimental Design
- Contradiction Management : If catalytic activity discrepancies arise (e.g., Pd leaching vs. poisoning), combine ICP-OES with kinetic studies to isolate deactivation mechanisms .
- Data Validation : Cross-reference computational predictions (e.g., adsorption energies) with surface-enhanced Raman spectroscopy (SERS) for metal-organic interfaces .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
